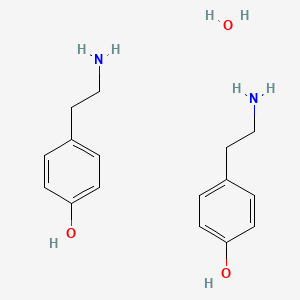
4-(2-Aminoethyl)phenol;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)phenol;hydrate, also known as p-tyramine, is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol and contains an aminoethyl group attached to the para position of the phenol ring. This compound is commonly found in various plants and animals and plays a role in biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Aminoethyl)phenol can be synthesized through several methods. One common method involves the reduction of 4-(2-nitroethyl)phenol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature of 25-30°C and a pressure of 1-2 atm.
Another method involves the reaction of 4-hydroxybenzaldehyde with nitroethane in the presence of ammonium acetate and acetic acid to form 4-(2-nitroethyl)phenol, which is then reduced to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Industrial Production Methods
In industrial settings, 4-(2-Aminoethyl)phenol is produced through the catalytic hydrogenation of 4-(2-nitroethyl)phenol. The process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(2-iminoethyl)phenol using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of 4-(2-nitroethyl)phenol to 4-(2-aminoethyl)phenol using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: 4-(2-iminoethyl)phenol.
Reduction: 4-(2-Aminoethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Aminoethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its role as a biogenic amine and its involvement in neurotransmission.
Medicine: Investigated for its potential therapeutic effects and its role in certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)phenol involves its interaction with various molecular targets and pathways. As a biogenic amine, it can bind to and activate specific receptors, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can influence various physiological processes, including mood regulation, cardiovascular function, and gastrointestinal activity.
Comparison with Similar Compounds
4-(2-Aminoethyl)phenol is similar to other phenethylamine derivatives, such as:
Phenethylamine: Lacks the hydroxyl group on the phenol ring.
Dopamine: Contains an additional hydroxyl group on the phenol ring.
Norepinephrine: Contains an additional hydroxyl group and a hydroxyl group on the ethylamine side chain.
Uniqueness
4-(2-Aminoethyl)phenol is unique due to its specific structure, which allows it to interact with certain receptors and enzymes in a distinct manner compared to other similar compounds. This uniqueness contributes to its specific biological and chemical properties.
Properties
CAS No. |
62722-95-6 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
4-(2-aminoethyl)phenol;hydrate |
InChI |
InChI=1S/2C8H11NO.H2O/c2*9-6-5-7-1-3-8(10)4-2-7;/h2*1-4,10H,5-6,9H2;1H2 |
InChI Key |
IMRRSPNUCYYRGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.C1=CC(=CC=C1CCN)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


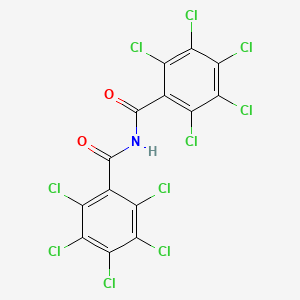
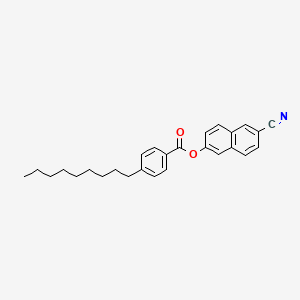
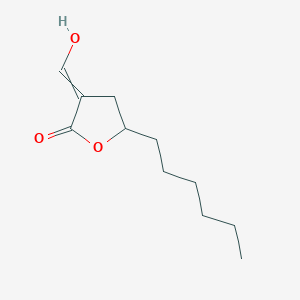
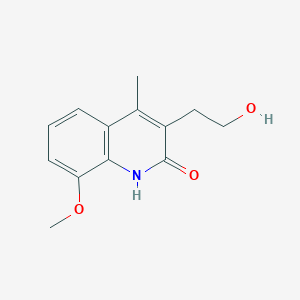

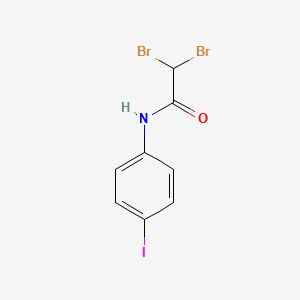
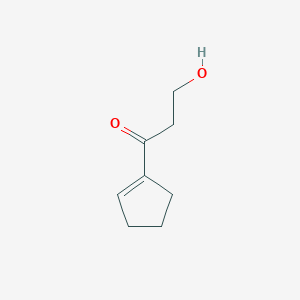
![2-{[(1-Benzothiophen-3-yl)sulfanyl]methyl}benzamide](/img/structure/B14514513.png)
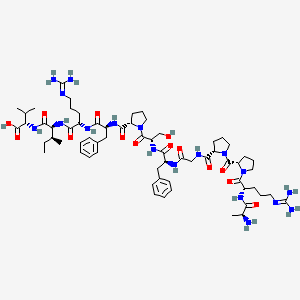
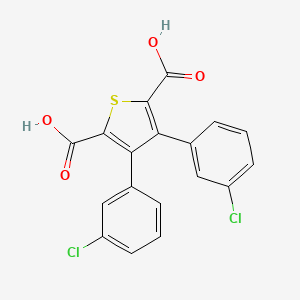
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
